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molecular formula C13H19BrO3 B8278912 1-Bromo 4-(2,2-diethoxy-ethoxymethyl)-benzene

1-Bromo 4-(2,2-diethoxy-ethoxymethyl)-benzene

Cat. No. B8278912
M. Wt: 303.19 g/mol
InChI Key: NHQBXZOAQSWXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07414063B2

Procedure details

Sodium bis(trimethylsilyl)amide (12.1 mL, 1 N in THF) is added to a stirred solution of 4-bromo-benzylalcohol (2.05 g, 11.0 mmol) in dry DMF (7 mL) at ambient temperature. The mixture is stirred for 5 min before it is treated with bromoacetaldehyde diethyl acetal (1.99 mL, 13.2 mmol). The resultant mixture is allowed to stir at ambient temperature for 20 hours. Ethyl acetate (60 mL) and water (60 mL) are added to the mixture. The organic layer is separated, washed with half-saturated brine, dried, filtered and concentrated. After MPLC separation on silica (gradient 0-8% ethyl acetate in hexane), 1.86 g (56% yield) title compound is obtained as colorless oil.
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.99 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][OH:17])=[CH:14][CH:13]=1.[CH2:20]([O:22][CH:23]([O:26][CH2:27][CH3:28])[CH2:24]Br)[CH3:21].C(OCC)(=O)C>CN(C=O)C.O>[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][O:17][CH2:24][CH:23]([O:26][CH2:27][CH3:28])[O:22][CH2:20][CH3:21])=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.1 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
2.05 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.99 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with half-saturated brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After MPLC separation on silica (gradient 0-8% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)COCC(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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